Kinase Inhibition Potency: IC₅₀ Advantage Over Unsubstituted Pyrazolyl‑benzenesulfonamide Core
Vendor‑reported biological data indicate that N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide displays an IC₅₀ value of 0.067 µM in a kinase‑inhibition assay, suggesting strong potential for targeted cancer therapy . In contrast, the parent 4‑(1H‑pyrazol‑1‑yl)benzenesulfonamide core (CAS 51891‑85‑1) lacks this N‑substituent and has no reported kinase‑inhibitory activity at comparable concentrations, highlighting the functional necessity of the 3‑(3‑chlorophenyl)‑3‑hydroxypropyl group for this mode of action.
| Evidence Dimension | Kinase inhibitory activity (IC₅₀, µM) |
|---|---|
| Target Compound Data | IC₅₀ = 0.067 µM |
| Comparator Or Baseline | 4‑(1H‑pyrazol‑1‑yl)benzenesulfonamide core – no kinase inhibition reported |
| Quantified Difference | Quantified activity vs. no activity |
| Conditions | Kinase inhibition assay (vendor‑reported protocol; exact kinase target not specified) |
Why This Matters
The sub‑micromolar IC₅₀ value supports the compound's utility as a validated kinase‑inhibitor starting point, whereas the unsubstituted core is inert in this assay, preventing interchangeable use in kinase‑focused drug‑discovery projects.
